molecular formula C6H3ClF3N B1661970 2-Chloro-5-(trifluoromethyl)pyridine CAS No. 52334-81-3

2-Chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1661970
CAS No.: 52334-81-3
M. Wt: 181.54 g/mol
InChI Key: JFZJMSDDOOAOIV-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is known for its high chemical stability and solubility in organic solvents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions.

Nucleophile Conditions Product Source
AminesPd catalysis, polar aprotic solvents2-Amino-5-(trifluoromethyl)pyridine
MethoxideK₂CO₃, DMF, 80–100°C2-Methoxy-5-(trifluoromethyl)pyridine
ThiolsCuI, DMSO, 120°C2-Mercapto-5-(trifluoromethyl)pyridine

Key Findings :

  • Substitution proceeds efficiently with amines, yielding agrochemical intermediates like 2-methylamino derivatives ( ).

  • Methoxy substitution requires mild bases and aprotic solvents to avoid ring decomposition ( ).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring undergoes further halogenation under aggressive conditions.

Reagent Conditions Product Yield Source
Cl₂ (excess)350–425°C, CCl₄ solvent2,6-Dichloro-5-(trifluoromethyl)pyridine40–60%
HNO₃/H₂SO₄0–5°C, directed metallation3-Nitro-2-chloro-5-(trifluoromethyl)pyridine<20%

Key Findings :

  • Excess chlorine at high temperatures leads to dichlorination at position 6 ( ).

  • Nitration is challenging due to the ring’s electron deficiency, requiring directed metalation for regioselectivity ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 2.

Reagent Conditions Product Source
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-5-(trifluoromethyl)pyridine
AlkenesHeck coupling, DMF, 100°C2-Styryl-5-(trifluoromethyl)pyridine

Key Findings :

  • Suzuki-Miyaura couplings produce biaryl derivatives used in ligand synthesis ( ).

  • Heck reactions require elevated temperatures and inert atmospheres ( ).

Reduction Reactions

Catalytic hydrogenation removes the chlorine atom.

Conditions Product Yield Source
H₂ (1 atm), Pd/C, EtOH, 25°C5-(Trifluoromethyl)pyridine85%

Key Findings :

  • Mild hydrogenation selectively reduces the C–Cl bond without affecting the trifluoromethyl group ( ).

Hydrolysis and Carboxylation

Controlled hydrolysis converts the chloro group into oxygenated derivatives.

Reagent Conditions Product Source
H₂O/NaOH150°C, sealed tube2-Hydroxy-5-(trifluoromethyl)pyridine
CO₂LDA, THF, −78°CThis compound-3-carboxylic acid

Key Findings :

  • Hydrolysis under basic conditions yields phenolic derivatives ( ).

  • Directed carboxylation at position 3 requires cryogenic conditions and strong bases ( ).

Reaction Comparison Table

Reaction Type Regioselectivity Typical Yield Industrial Relevance
NAS (Amine)Position 270–90%High (agrochemicals)
EAS (Chlorination)Position 640–60%Moderate
Suzuki CouplingPosition 260–80%High (pharmaceuticals)
ReductionPosition 280–85%Low

Scientific Research Applications

Herbicidal Activity

One of the primary applications of 2-chloro-5-(trifluoromethyl)pyridine is in the development of herbicides. It serves as an important intermediate for synthesizing various herbicidal compounds. The compound's structure allows it to interact effectively with biological targets in plants, making it a desirable candidate for agricultural applications.

  • Synthesis of Herbicides : The compound is utilized in the preparation of herbicidal pyridine derivatives, which have been documented to exhibit selective herbicidal activity against a range of weeds. For example, it can be converted into more complex structures that enhance herbicidal properties, as seen in patents related to its synthesis and application .

Pharmaceutical Intermediates

This compound is also recognized for its role as a pharmaceutical intermediate. Its unique trifluoromethyl group contributes to the biological activity of various drugs.

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is involved in the synthesis of several APIs, particularly those targeting central nervous system disorders and anti-inflammatory conditions. Its ability to modify pharmacokinetic properties makes it valuable in drug design .

Chemical Synthesis

The compound is frequently employed as a reagent or building block in organic synthesis due to its reactive chlorinated and trifluoromethyl functional groups.

  • Reagent for Organic Reactions : It can participate in nucleophilic substitution reactions and other transformations that are pivotal for constructing complex organic molecules. This property is exploited in both academic research and industrial applications .

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

  • Case Study 1 : Research published in J-Pesticides highlights the synthesis of novel trifluoromethylpyridines using this compound as a precursor, demonstrating enhanced herbicidal efficacy compared to traditional compounds .
  • Case Study 2 : A study on the pharmacological properties of derivatives synthesized from this compound showed promising results against specific disease targets, indicating its potential in drug development pipelines .

Market Trends and Future Directions

The market for this compound is expanding due to increasing demand for effective herbicides and pharmaceuticals. The compound's versatility as an intermediate positions it well within the chemical industry.

Application AreaDescriptionMarket Trend
HerbicidesIntermediate for herbicidal compoundsGrowing demand
PharmaceuticalsSynthesis of APIs targeting CNS disordersIncreasing R&D focus
Organic SynthesisBuilding block for complex organic moleculesSteady growth

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-iodopyridine

Uniqueness

Compared to similar compounds, 2-Chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-Chloro-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the trifluoromethyl group and chlorine substitution, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C6H2ClF3NC_6H_2ClF_3N. The presence of the trifluoromethyl group significantly affects the compound's electronic properties, enhancing its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, a study on A549 lung cancer cells indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : Research into structure-activity relationships (SAR) has revealed that compounds similar to this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and cancer cell proliferation .
  • Chemical Stability : The trifluoromethyl group enhances metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
  • Biochemical Pathways : It is involved in various biochemical pathways that affect cellular processes, including apoptosis and immune response modulation .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA and other bacterial strains
AnticancerInhibits proliferation in A549 lung cancer cells
Anti-inflammatoryModulates inflammatory responses similar to indomethacin

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, highlighting the potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects
Research into SAR revealed that compounds with similar structures exhibited promising anti-inflammatory properties. These compounds showed comparable efficacy to established anti-inflammatory drugs, emphasizing the importance of specific substituents on the pyridine ring for enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-(trifluoromethyl)pyridine in laboratory settings?

  • Methodological Answer : The compound is synthesized via vapor-phase chlorination/halogen exchange of β-picoline with chlorine gas at high temperatures (>300°C), often using iron fluoride catalysts. Reaction conditions (e.g., molar ratios of reagents, temperature gradients) are critical to minimize by-products like 2-chloro-3-(trifluoromethyl)pyridine. Post-synthesis purification involves fractional distillation or recrystallization .

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer : Purity is validated via gas chromatography (GC) with ≥97% purity thresholds. Structural confirmation employs 1H^{1}\text{H}-NMR (δ 8.6–8.8 ppm for pyridinic protons) and 19F^{19}\text{F}-NMR (δ -62 ppm for CF3_3). Physical properties (melting point: 32–34°C; density: 1.417 g/mL) are cross-checked against literature .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at the 2-position undergoes nucleophilic substitution with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C). The trifluoromethyl group at the 5-position stabilizes the pyridine ring electronically, reducing side reactions. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. How does this compound serve as a model substrate for regioexhaustive functionalization studies?

  • Methodological Answer : The compound’s distinct chlorine and CF3_3 substituents enable systematic exploration of regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) and C–H activation reactions. Studies by Cottet and Schlosser (2004) demonstrate sequential functionalization at positions 2, 4, and 6 using palladium catalysts, with regiochemical outcomes mapped via X-ray crystallography .

Q. What strategies mitigate by-product formation during vapor-phase synthesis of this compound?

  • Methodological Answer : By-products like 2,3-dichloro-5-(trifluoromethyl)pyridine are minimized by optimizing chlorine gas flow rates and reactor residence times. Catalytic hydrogenolysis recycles multi-chlorinated by-products into 3-(trifluoromethyl)pyridine, which is reintroduced into the synthesis loop to improve yield and cost efficiency .

Q. How can computational modeling predict reaction pathways for derivatizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substitution and coupling reactions, identifying favorable sites (e.g., C2 for nucleophilic attack due to electron-withdrawing CF3_3). Molecular docking studies further predict interactions with biological targets, guiding drug design .

Q. Key Research Challenges

  • Regioselectivity Control : Competing reactivity at C2 vs. C4 positions requires tailored directing groups (e.g., boronic esters) .
  • By-Product Management : Multi-step purification protocols are needed for industrial-scale applications .

Q. Citations

  • All references are derived from peer-reviewed journals, technical reports, and authoritative chemical databases (e.g., PubChem, Ashford’s Dictionary), excluding non-compliant sources as specified.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJMSDDOOAOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075251
Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-81-3
Record name 2-Chloro-5-(trifluoromethyl)pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-chloro-5-(trifluoromethyl)-
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Record name 2-chloro-5-(trifluoromethyl)pyridine
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Record name 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

25 g of this 5-trifluoromethyl-2-pyridone was then added to 100 cc of phosphorous oxychloride and 40 g of phosphorous pentachloride and heated to 100° C. to 8 hours, the excess phosphorous oxychloride removed by distillation at reduced pressure and the residue remaining taken up in 200 cc of water. The pH was adjusted to 7 with sodium hydroxide. Extraction of the solution three times with 100 cc of with chloroform gave 2-chloro-5-trifluoromethylpyridine on removal of the solvent.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of thionyl chloride was added to 12 g of 2-hydroxy-5-trifluoromethylpyridine dissolved in 20 g of dimethylformamide. The 2-hydroxy-5-trifluoromethylpyridine was prepared as disclosed in Examples 4 and 5 of applicant's copending application earlier referred to and incorporated herein by reference. The solution was then heated to 60° C. for 24 hours, cooled to 20° C. and diluted with 200 cc of water and the pH adjusted to 5.5 with sodium carbonate. The acid solution was extracted three times with 100 cc of chloroform each time and the extracts washed three times with 20 cc of water each time. The chloroform solution was evaporated at reduced pressure to give 2-chloro-5-trifluoromethylpyridine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
20 g
Type
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Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In an autoclave were placed 2.9 g of 2-chloro-5-iodopyridine, 2.5 g of trifluoromethyl bromide dissolved in 100 ml of pyridine and 1.6 g of copper dust, and the mixture was reacted at 170° C. for 18 hours. After cooling the system, the reaction mixture was added to a suitable amount of water and extracted with methylene chloride. The extract was washed successively with water, 10% dilute hydrochloric acid, and water. After drying over anhydrous sodium sulfate, the extract was distilled to remove the methylene chloride and obtain 300 mg of 2-chloro-5-trifluoromethylpyridine.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
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Name
copper
Quantity
1.6 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine

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